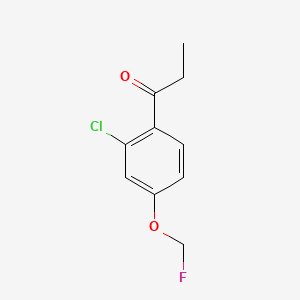

1-(2-Chloro-4-(fluoromethoxy)phenyl)propan-1-one

Description

1-(2-Chloro-4-(fluoromethoxy)phenyl)propan-1-one is an aromatic ketone derivative featuring a propan-1-one backbone substituted with chlorine at the 2-position and a fluoromethoxy group at the 4-position of the phenyl ring. Its molecular formula is C₁₀H₁₀ClFO₂, with a molar mass of 216.64 g/mol.

Properties

Molecular Formula |

C10H10ClFO2 |

|---|---|

Molecular Weight |

216.63 g/mol |

IUPAC Name |

1-[2-chloro-4-(fluoromethoxy)phenyl]propan-1-one |

InChI |

InChI=1S/C10H10ClFO2/c1-2-10(13)8-4-3-7(14-6-12)5-9(8)11/h3-5H,2,6H2,1H3 |

InChI Key |

OEDKEWOUVBFGCM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C=C(C=C1)OCF)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2-Chloro-4-(fluoromethoxy)phenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction, where a suitable precursor undergoes substitution with a nucleophile under specific conditions . Industrial production methods may involve the use of organometallic reagents and phase transfer catalysts to enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

1-(2-Chloro-4-(fluoromethoxy)phenyl)propan-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Scientific Research Applications

1-(2-Chloro-4-(fluoromethoxy)phenyl)propan-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-(fluoromethoxy)phenyl)propan-1-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Positional Isomer: 1-(2-Chloro-6-(fluoromethoxy)phenyl)propan-1-one

This isomer (CAS: 1805745-96-3) shares the same molecular formula (C₁₀H₁₀ClFO₂ ) and molar mass as the target compound but differs in the placement of the fluoromethoxy group at the 6-position instead of the 4-position . Key implications include:

- Electronic Effects : The para-substituted fluoromethoxy in the target compound could lead to stronger resonance stabilization compared to the meta-substituted isomer.

Ketone Position Isomer: 1-(4-Chloro-3-(fluoromethoxy)phenyl)propan-2-one

This analogue (CAS: 1804175-39-0) features a propan-2-one backbone with substituents at the 4-chloro and 3-fluoromethoxy positions . Differences include:

- Molecular Geometry : The ketone at the 2-position alters steric accessibility.

- Predicted Properties : Boiling point (292.2±30.0 °C ) and density (1.222±0.06 g/cm³ ) suggest higher volatility compared to the target compound, though experimental validation is needed.

Substituent Variation Comparisons

1-(2-Chloro-4-fluorophenyl)propan-1-one (CAS: 149914-82-9)

- Molecular Formula : C₉H₈ClFO (Molar Mass: 186.61 g/mol ).

- Key Difference : Replaces the fluoromethoxy group with a fluorine atom, reducing molecular weight and polarity.

- Implications : The absence of the methoxy bridge may decrease solubility in polar solvents and alter electronic effects on the aromatic ring .

1-(4-Hydroxy-3-methylphenyl)propan-1-one

- Substituents : Hydroxy and methyl groups at the 4- and 3-positions, respectively.

- Electronic Environment : The hydroxy group introduces strong hydrogen-bonding capability, contrasting with the electron-withdrawing fluoromethoxy in the target compound. NMR data (δ 7.06–6.55 ppm) indicates distinct aromatic proton environments compared to chloro-fluoromethoxy derivatives .

1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one

- Substituents : Cyclopropyl group instead of fluoromethoxy.

- Steric Impact : The bulky cyclopropyl group may hinder rotation around the ketone bond, affecting conformational stability .

Physicochemical Property Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.